Acid Red 186

Descripción

Significance of Azo Dyes in Industrial Chemistry and Environmental Science

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of all dyes used in industries such as textiles, leather, paper, and printing. nih.govresearchgate.netwikipedia.org Their widespread use stems from their straightforward synthesis, which involves diazotization and coupling reactions, allowing for a vast array of colors and properties. nih.gov However, the extensive application of azo dyes has also raised environmental concerns. The release of these dyes into wastewater can cause significant water pollution, and their complex aromatic structures make them resistant to biodegradation. ontosight.aiisca.me This has spurred extensive research into various methods for their removal and degradation from industrial effluents.

Historical Perspective on the Development and Application of Acid Dyes

The history of acid dyes dates back to the mid-19th century, with the discovery of synthetic dyes revolutionizing the textile industry. capitalresin.com The first acid dye, an acid red, was synthesized for wool dyeing in 1877. china-dyestuff.com Acid dyes are so-named because they are applied from an acidic dye bath. capitalresin.comtiankunchemical.com These dyes are typically water-soluble anionic compounds that contain one or more sulfonic acid groups, which allows them to form ionic bonds with the amino groups in protein fibers like wool and silk, as well as synthetic polyamides like nylon. china-dyestuff.comslideshare.net Over the years, the development of acid dyes has led to a wide spectrum of colors with varying fastness properties. china-dyestuff.com

Structural Classification of Acid Red 186 as a Metallized Azo Dye

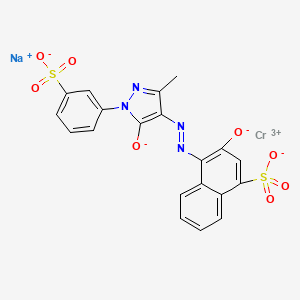

This compound is classified as a monoazo, metal-complex dye. worlddyevariety.compylamdyes.com Its molecular structure is characterized by a single azo linkage connecting two aromatic moieties. worlddyevariety.com Furthermore, it is a metallized dye, meaning a metal ion, in this case, chromium, is incorporated into the dye molecule. vulcanchem.comworlddyevariety.com This chromium complex enhances the dye's properties, particularly its light and wash fastness, making it more durable than non-metallized azo dyes. vulcanchem.comdayglo.in The complexation with chromium is a critical step in its manufacturing process and distinguishes it from simpler azo dyes. vulcanchem.com

Chemical and Physical Properties

The specific properties of this compound dictate its applications and behavior in various environments.

| Property | Value |

| Chemical Name | sodium chromium(3+) 4-{(E)-[3-methyl-5-oxido-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl}-3-oxidonaphthalene-1-sulfonate (1:1:1) vulcanchem.com |

| C.I. Name | This compound worlddyevariety.com |

| C.I. Number | 18810 worlddyevariety.comchinainterdyes.com |

| CAS Number | 52677-44-8 vulcanchem.comworlddyevariety.com |

| Molecular Formula | C₂₀H₁₂CrN₄NaO₈S₂ vulcanchem.com |

| Molecular Weight | 575.44 g/mol vulcanchem.com |

| Appearance | Purplish-red powder worlddyevariety.comchinainterdyes.com |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) and acetone; insoluble in toluene. worlddyevariety.comchinainterdyes.com |

| Maximum Absorption (λmax) | 455 nm vulcanchem.comisca.me |

Molecular and Structural Formula

The molecular structure of this compound is complex, featuring a central chromium atom coordinated with an azo-linked aromatic structure. The molecule contains sulfonic acid groups (-SO3H) and hydroxyl (-OH) groups, which contribute to its water solubility. vulcanchem.com The azo group acts as the primary chromophore, responsible for the dye's color.

Solubility and Stability Characteristics

Synthesis and Manufacturing

The industrial production of this compound involves a multi-step chemical synthesis.

Diazotization and Coupling

The synthesis begins with a diazotization reaction, where an aromatic amine, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, is converted into a diazonium salt. worlddyevariety.com This is followed by a coupling reaction where the diazonium salt reacts with a coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, to form the characteristic azo linkage (-N=N-). worlddyevariety.com This two-step process is a fundamental method for producing azo dyes. vulcanchem.com

Metallization with Chromium

Following the coupling reaction, the resulting azo compound undergoes metallization. This involves heating the compound in an aqueous solution with a chromium-containing substance, such as formic acid chromium, at elevated temperatures (around 125°C) for several hours. worlddyevariety.com This process incorporates a chromium atom into the dye's molecular structure, forming the final stable metal-complex dye. worlddyevariety.com

Industrial and Commercial Applications

The unique properties of this compound make it suitable for a range of industrial uses.

Dyeing of Natural and Synthetic Fibers

The primary application of this compound is in the dyeing of protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon. vulcanchem.comworlddyevariety.com Its excellent wash and light fastness properties, conferred by the chromium complex, make it a desirable choice for textiles that require durability. vulcanchem.com It is used for dyeing and printing on these fabrics and is also suitable for coloring carpets. worlddyevariety.com

Applications in Inks, Leather, and Other Materials

Beyond textiles, this compound finds use in other industries. It is utilized in the coloration of leather products and wood stains. worlddyevariety.comkrishnadyes.net Additionally, it is employed in the formulation of certain inks and for coloring paper. vulcanchem.comkrishnadyes.net Other applications include its use in industrial cleaning products, soaps, and detergents. pylamdyes.com

Environmental Fate and Degradation

The environmental persistence of this compound has led to research into various methods for its removal from wastewater.

Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process that utilizes a photocatalyst and a light source to break down organic pollutants. Research has shown that this compound can be effectively degraded using this method. One study demonstrated the use of methylene (B1212753) blue immobilized on a resin (MBIR Dowex 11) as a photocatalyst, achieving 98% dye removal after 160 minutes. isca.meisca.me The process involves the generation of highly reactive hydroxyl radicals that attack the azo bond, leading to the mineralization of the dye into simpler, less harmful compounds like CO₂ and H₂O. vulcanchem.com Another study investigated the use of a BiOI/ZnO nanocomposite under visible light, which also proved effective in degrading a similar acid red dye. nih.gov

Ozonation

Ozonation is another advanced oxidation process that can be used to decolorize and degrade azo dyes. While specific studies on the ozonation of this compound are not detailed in the provided results, it is a known effective method for treating textile effluents containing various dye types.

Adsorption Processes

Adsorption is a physical process where dye molecules adhere to the surface of an adsorbent material. Activated carbon has been studied as an effective adsorbent for removing this compound from aqueous solutions. eajournals.orgeajournals.org The efficiency of adsorption is influenced by factors such as pH, contact time, adsorbent dose, and the initial dye concentration. eajournals.org Studies have also explored the use of quaternized chitosan (B1678972) microspheres as a potential adsorbent, showing a maximum removal of 94.06% under optimal conditions. deswater.com

Phytoremediation

Phytoremediation is a bioremediation process that uses plants to remove, degrade, or contain environmental contaminants. While a promising and eco-friendly approach, specific research on the phytoremediation of this compound was not prominently featured in the search results.

Microbial Degradation

Microbial degradation involves the use of microorganisms to break down complex organic molecules. While the general biodegradability of azo dyes is low, some microorganisms have been identified that can decolorize and degrade them. Specific studies focusing on the microbial degradation of this compound were not extensively detailed in the provided search results.

Analytical Techniques for Detection and Quantification

Several analytical methods are employed to identify and measure the concentration of this compound in various samples.

Spectrophotometry

UV-Visible spectrophotometry is a common and straightforward method for the quantitative analysis of this compound. vulcanchem.com The concentration of the dye in a solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax) of 455 nm. vulcanchem.comisca.me

Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of dye components. sielc.com Specific HPLC methods have been developed for the analysis of acid dyes like Acid Red 1. sielc.com This technique offers high sensitivity and selectivity. mdpi.com

Electrochemical Methods

Electrochemical methods can also be utilized for the detection of dyes. While not as commonly reported for this compound as spectrophotometry or chromatography, these techniques can offer sensitive and rapid analysis.

Structure

3D Structure of Parent

Propiedades

Número CAS |

52677-44-8 |

|---|---|

Fórmula molecular |

C20H12CrN4O8S2.Na C20H12CrN4NaO8S2 |

Peso molecular |

575.5 g/mol |

Nombre IUPAC |

sodium;chromium(3+);4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10H,1H3,(H4,21,22,23,25,26,27,28,29,30,31,32);;/q;+3;+1/p-4 |

Clave InChI |

FHHDECHWBGHEIZ-UHFFFAOYSA-J |

SMILES |

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3] |

SMILES canónico |

CC1=C(C(=O)N([N-]1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-].[Na+].[Cr+3] |

Otros números CAS |

52677-44-8 |

Origen del producto |

United States |

Advanced Analytical Chemistry of Acid Red 186

Spectrophotometric Characterization and Quantification

Spectrophotometry serves as a fundamental tool for the analysis of Acid Red 186, enabling both concentration determination and the study of reaction kinetics.

Ultraviolet-Visible Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for determining the concentration of this compound in aqueous solutions. This technique relies on the principle that the dye molecule absorbs light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The azo linkage (-N=N-) and aromatic rings within the this compound structure are the primary chromophores responsible for its characteristic color and light absorption. vulcanchem.com

The maximum absorbance wavelength (λmax) for this compound is typically observed around 510 nm. researchgate.net However, some studies have reported a λmax at 455 nm. vulcanchem.com This absorbance at a specific wavelength is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. researchgate.netupi.edu By measuring the absorbance of a sample at its λmax and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of this compound in an unknown sample can be accurately determined. upi.edu The molar absorptivity is a crucial parameter for determining the structure and concentration of a compound. researchgate.netupi.edu

Interactive Table:

Kinetic Studies via Spectrophotometric Monitoring of Reaction Progress

Spectrophotometry is also instrumental in studying the kinetics of reactions involving this compound, particularly its degradation. By monitoring the decrease in the absorbance of the dye solution at its λmax over time, the rate of the reaction can be determined. jmaterenvironsci.com This method allows for the investigation of degradation processes such as photocatalysis and other advanced oxidation processes. unlv.edu

For instance, the photocatalytic degradation of this compound has been shown to follow pseudo-first-order kinetics under certain conditions. vulcanchem.com The rate constant (k) of the reaction can be calculated from the slope of the plot of the natural logarithm of the absorbance (or concentration) versus time. This kinetic data is vital for optimizing the conditions for dye removal from wastewater, including initial dye concentration, catalyst dosage, and pH. vulcanchem.comunlv.edu

Chromatographic Separation and Identification Techniques

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and identifying its degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. frontiersin.org For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. najah.edunih.gov This method can effectively separate the parent dye from its impurities and degradation products. nih.govresearchgate.net

By using a suitable detector, such as a UV-Vis or a diode array detector (DAD), chromatograms are obtained where each peak corresponds to a different compound. najah.edu The retention time (the time it takes for a compound to elute from the column) is a characteristic property that can be used for identification by comparing it to that of a known standard. najah.edu The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of purity and the extent of degradation. researchgate.net HPLC has been successfully used to monitor the degradation of various azo dyes and identify the formation of intermediate products during treatment processes. najah.eduresearchgate.net

Interactive Table:

Thin Layer Chromatography (TLC) in Dye Mixture Analysis

Spectroscopic Structural Elucidation and Mechanistic Probing

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques like FTIR, NMR, Mass Spectrometry, and Raman spectroscopy each offer unique insights into the dye's architecture and chemical bonds. vulcanchem.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. For this compound, FTIR analysis helps confirm the presence of key structural features. vulcanchem.com Although a specific spectrum for this compound is not detailed in the provided results, the expected absorption peaks can be inferred from its known structure, which includes hydroxyl (-OH), sulfonic acid (-SO₃H), azo (-N=N-), and aromatic C=C groups. vulcanchem.comresearchgate.net For instance, studies on similar dyes show strong absorption bands for O-H stretching, C=C stretching in aromatic rings, and C-O stretching vibrations. researchgate.net In the analysis of other azo dyes, the azo group (N=N) signal has been detected around 1353 cm⁻¹, while the C-N bond vibration is observed at 1330 cm⁻¹. mdpi.com The sulfonic group (S=O) typically shows a signal around 1156 cm⁻¹. mdpi.com

Table 1: Expected FTIR Functional Group Analysis for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | ~3436 | O-H Stretching |

| Aromatic Ring | ~1573 | C=C Stretching |

| Azo (-N=N) | ~1353 | N=N Stretching |

| Sulfonic Acid (-SO₃H) | ~1156 | S=O Stretching |

| Carbon-Sulfur Bond | ~656 | C-S Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the complete molecular structure of organic compounds by mapping the chemical environments of their nuclei, primarily ¹H and ¹³C. academicjournals.org It provides detailed information on the connectivity and spatial arrangement of atoms. academicjournals.orgresearchgate.net While a dedicated NMR study for this compound was not found in the search results, its application is essential for structural elucidation in dye chemistry. vulcanchem.com For complex dye molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to assign all proton and carbon signals unambiguously. nih.gov The analysis would involve dissolving the dye in a suitable deuterated solvent, like D₂O, to acquire the spectra. nih.gov NMR is crucial for identifying impurities and subsidiary dyes that may be present in commercial colorants. nih.gov

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. vulcanchem.com For this compound, MS confirms its molecular formula (C₂₀H₁₂CrN₄NaO₈S₂) and weight. vulcanchem.com Techniques like electrospray ionization (ESI) are commonly used for the analysis of dyes. nih.gov In tandem MS (MS/MS) experiments, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For azo dyes, a characteristic fragmentation is the cleavage of the azo bond (-N=N-), which can help identify the different aromatic components of the molecule. nih.gov For example, in the MS/MS analysis of a similar sulfonated azo dye, fragmentation of the [M-H]⁻ ion led to product ions corresponding to the cleavage at the azo bond. nih.gov

Raman spectroscopy provides information about the vibrational modes of a molecule, making it complementary to FTIR spectroscopy. wvu.edu It is particularly sensitive to non-polar bonds, such as the C=C bonds in aromatic rings and the N=N azo linkage, which are central to the structure of this compound. mdpi.comasm.org A significant advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions with minimal interference from water molecules. asm.org In the analysis of a similar dye, Acid Red 1, a strong peak at 1580 cm⁻¹ was assigned to the C=C vibration of the aromatic rings, while the azo group (N=N) signal was detected at 1353 cm⁻¹. mdpi.com However, fluorescence from the dye can sometimes interfere with the Raman signal, a challenge that can be mitigated by using different laser excitation wavelengths or by applying Surface-Enhanced Raman Spectroscopy (SERS). wvu.edusci-hub.se

Table 2: Comparative Vibrational Spectroscopy Data for Azo Dyes

| Technique | Bond/Group | Typical Wavenumber (cm⁻¹) | Reference Compound |

| Raman | Aromatic C=C | 1580 | Acid Red 1 |

| Raman | Azo N=N | 1353 | Acid Red 1 |

| Raman | C-N | 1330 | Acid Red 1 |

| FTIR | Sulfonic S=O | 1156 | Acid Red 1 |

| FTIR | Aromatic C=C | 1573 | Activated Carbon Adsorption Study |

| FTIR | O-H | 3436 | Activated Carbon Adsorption Study |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrochemical Analytical Methods for this compound

Electrochemical techniques are used to study the redox (reduction-oxidation) properties of chemical compounds like this compound. These methods are highly sensitive and provide valuable information on the dye's reactivity and potential degradation pathways. derpharmachemica.com

Voltammetry measures the current response of an electroactive substance to a varying applied potential. Cyclic Voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of azo dyes. researchgate.net Studies on similar acid red dyes show that the azo group (-N=N-) is electrochemically active and can be reduced at a working electrode, such as a glassy carbon electrode. researchgate.netsrce.hr

The reduction process is typically irreversible and pH-dependent, with the peak potential shifting to more negative values as the pH increases. For instance, the cyclic voltammogram of Acid Red 18 in an acidic solution (pH=4) shows a distinct reduction peak. researchgate.net The reduction of the azo bond often involves the transfer of multiple electrons and protons, leading to the cleavage of the bond and the formation of amine products. The electrochemical reduction of C.I. Acid Red 18 on multi-walled carbon nanotubes has also been studied, demonstrating how modified electrodes can enhance the analytical signal. dntb.gov.ua By monitoring the changes in the voltammetric peaks over time, the degradation or transformation of the dye can be tracked. researchgate.net

Potentiometric Methods for pH-Dependent Behavior

Potentiometric titration is a highly precise analytical technique used to determine the concentration of a substance by measuring the potential of a suitable electrode during titration. This method is particularly valuable for analyzing colored solutions like this compound, where the intense color of the dye makes it impossible to use visual indicators to detect the endpoint of a titration. cu.edu.tr The technique relies on monitoring the pH of the solution with a pH electrode as a titrant of known concentration is added. The resulting data is plotted as a titration curve (pH vs. volume of titrant), from which the equivalence point—the point at which chemically equivalent amounts of reactants have been mixed—can be accurately determined. ecetoc.orgresearchgate.net

The pH-dependent behavior of this compound is governed by the ionization of its acidic functional groups, primarily the two sulfonic acid groups (-SO₃H) and the hydroxyl group (-OH). These groups can donate protons, and their degree of ionization is a direct function of the solution's pH. Potentiometric titration with a strong base, such as sodium hydroxide (B78521) (NaOH), allows for the quantitative analysis of these acidic protons and the determination of their corresponding acid dissociation constants (pKa). cu.edu.trrsc.org The pKa value is a critical parameter that indicates the strength of an acid; it is the pH at which the acidic group is 50% ionized. ecetoc.org

Research on sulfonated azo dyes demonstrates that they behave as strong acids in aqueous solutions due to the sulfonic acid groups. cu.edu.tr When titrating a dye like this compound, which contains two sulfonic acid groups and one hydroxyl group, a multi-stage neutralization process is expected. The titration curve would typically exhibit distinct inflection points or "jumps" in pH, each corresponding to the neutralization of one of the acidic groups. cu.edu.tr The first two equivalence points are generally attributed to the neutralization of the two highly acidic protons from the sulfonic acid groups. A third, less defined, inflection point at a higher pH may correspond to the neutralization of the weakly acidic hydroxyl group. cu.edu.trrsc.org

The analysis of the titration curve provides detailed insights into the dye's acid-base properties. The volume of titrant required to reach each equivalence point is used to calculate the concentration of the acidic species. The pH at the midpoint of each buffer region (the half-equivalence point) on the titration curve corresponds to the pKa value of the respective functional group. ecetoc.orgresearchgate.net

Research Findings

Studies on azo dyes containing sulfonic acid groups confirm that potentiometric titration in aqueous media is an effective method for their characterization. cu.edu.tr The titration of these dyes with a standardized sodium hydroxide solution typically yields well-defined, S-shaped titration curves with one or two clear endpoints corresponding to the neutralization of the sulfonic acid protons. cu.edu.tr Because the sulfonic acid groups are strongly acidic, their protons are the first to be titrated by the strong base.

The pKa values derived from these titrations provide quantitative measures of the acidity of each functional group. For sulfonated azo dyes, the pKa values for the sulfonic acid groups are expected to be low, reflecting their strong acidic nature. The hydroxyl group, being a weaker acid, will have a higher pKa value. The accurate determination of these pKa values is essential for predicting the dye's charge, solubility, and interaction with other molecules under varying pH conditions.

Data Tables

The following interactive tables present representative data from a potentiometric titration analysis of this compound.

Table 1: Potentiometric Titration Parameters for this compound Analyte: 0.005 mol/L this compound Solution Titrant: 0.1 mol/L Sodium Hydroxide (NaOH)

| Equivalence Point | Titrant Volume (mL) | Potential Change (mV/mL) | Corresponding Functional Group |

| 1st | 5.1 | 150 | Sulfonic Acid 1 |

| 2nd | 10.3 | 145 | Sulfonic Acid 2 |

| 3rd | 15.2 | 85 | Hydroxyl |

Table 2: Determined pKa Values for this compound Functional Groups

| Acidic Functional Group | Half-Equivalence Volume (mL) | pH at Half-Equivalence (pKa) |

| Sulfonic Acid Group 1 | 2.55 | < 2.0 |

| Sulfonic Acid Group 2 | 7.70 | ~ 2.5 |

| Hydroxyl Group | 12.75 | ~ 8.5 |

Environmental Remediation and Degradation of Acid Red 186

Adsorption Technologies for Acid Red 186 Removal

Adsorption is a widely employed method for the removal of dyes from aqueous solutions, valued for its efficiency and the potential for using low-cost adsorbent materials. eajournals.org Research into the adsorption of this compound has primarily focused on the use of activated carbon derived from various inexpensive and readily available sources.

The development of effective adsorbents is fundamental to the success of adsorption technologies. This involves the synthesis of materials with high surface area and appropriate surface chemistry to facilitate the uptake of dye molecules.

Activated carbon is a versatile and highly effective adsorbent due to its extensive microporous structure, large surface area, and high degree of surface reactivity. mdpi.com While commercially available activated carbon is effective, its high cost has driven research towards producing it from inexpensive, renewable materials, particularly agricultural and forestry by-products. eajournals.org

The synthesis of activated carbon from these precursors typically involves two main stages: carbonization followed by activation.

Carbonization: The raw biomass material is heated at high temperatures (typically 400-850°C) in an inert atmosphere. This process, known as pyrolysis, removes volatile components, leaving behind a carbon-rich char. mdpi.com

Activation: The char is then activated to develop the porous structure. This can be done physically (using steam or carbon dioxide at high temperatures) or chemically. Chemical activation involves impregnating the raw material or char with a chemical agent—such as zinc chloride (ZnCl₂), phosphoric acid (H₃PO₄), or potassium hydroxide (B78521) (KOH)—followed by heating. mdpi.com The chemical agent acts as a dehydrating agent and oxidant, leading to the creation of a well-developed pore network. For example, activated carbon has been successfully prepared from red pumpkin skin via chemical activation with ZnCl₂. ajol.info

In a notable study on this compound removal, activated carbon was prepared from agricultural waste from Libyan farms. eajournals.orgresearchgate.net While the specific activation details were not provided, the study utilized two different particle sizes of the resulting activated carbon: a finer fraction (less than 45 μm) and a coarser fraction (45-100 μm), to investigate the effect of particle size on adsorption capacity. researchgate.net

Characterization of these adsorbents is crucial to understanding their adsorptive properties. Techniques such as Scanning Electron Microscopy (SEM) are used to observe the surface morphology and porous structure, while Fourier-transform infrared spectroscopy (FTIR) helps identify the functional groups on the adsorbent's surface that are critical for binding dye molecules. uplb.edu.phscienpg.com

While activated carbon is the most studied adsorbent for this compound, research into other dyes has explored a wide range of novel bio-adsorbents and modified materials. These include materials like chitosan (B1678972), a polysaccharide derived from crustacean shells, and its modified forms like quaternized chitosan microspheres, which have shown high efficiency for removing other acid dyes such as Acid Red 18. deswater.com Other researched bio-adsorbents for various dyes include agar, carboxymethyl cellulose, and clay minerals like montmorillonite. bibliotekanauki.plsci-hub.sebiorxiv.org

However, based on the available scientific literature, the investigation into novel or modified adsorbents specifically for the removal of This compound is limited. The current body of research focuses almost exclusively on activated carbon derived from biomass as the primary adsorbent for this particular compound. Further research is needed to explore the potential of other low-cost bio-adsorbents and surface-modified materials for the efficient removal of this compound.

Adsorption isotherm models are essential for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. uplb.edu.ph They provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. The Langmuir and Freundlich models are the most commonly used isotherms in such studies. researchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once these sites are saturated. researchgate.netmdpi.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It suggests that adsorption sites are not all identical and that molecules attached to one site can influence neighboring sites. researchgate.netmdpi.com

In a study on the adsorption of this compound onto activated carbon prepared from Libyan farms, experimental data were fitted to both models. The results indicated that the adsorption process was well-described by both the Langmuir and Freundlich isotherms. researchgate.netresearchgate.net This suggests that the adsorption process involves both monolayer coverage and heterogeneous surface interactions. The key parameters derived from these models at 25°C and a pH of 5.0 are presented below. researchgate.net

| Isotherm Model | Adsorbent Particle Size | Parameter | Value |

|---|---|---|---|

| Langmuir | 45-100 µm | qₘ (mg/g) | 7.62 |

| Kₗ (L/mg) | 4.60 x 10⁻³ | ||

| < 45 µm | qₘ (mg/g) | 7.19 | |

| Kₗ (L/mg) | 4.10 x 10⁻³ | ||

| Freundlich | 45-100 µm | Kբ (mg/g)(L/mg)¹/ⁿ | 0.13 |

| n | 1.18 | ||

| < 45 µm | Kբ (mg/g)(L/mg)¹/ⁿ | 0.14 | |

| n | 1.12 |

Where qₘ is the maximum monolayer adsorption capacity, Kₗ is the Langmuir constant related to the energy of adsorption, Kբ is the Freundlich constant related to adsorption capacity, and n is the Freundlich constant related to adsorption intensity.

The n values being greater than 1 indicate that the adsorption of this compound onto the activated carbon is a favorable process. researchgate.net

Adsorption kinetics describe the rate of adsorbate uptake and provide valuable information about the mechanism of adsorption. ijsciences.com Key factors influencing kinetics include contact time. Studies on this compound removal show that the percentage of adsorption increases with contact time until it reaches an equilibrium point where the adsorbent becomes saturated. researchgate.net For activated carbon adsorbing this compound from a 20.06 ppm solution, equilibrium was achieved after approximately 120 minutes. researchgate.net

To analyze the adsorption rate, experimental data are often fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. uplb.edu.ph

While detailed kinetic modeling for this compound is not extensively reported in the reviewed literature, studies on similar acid dyes, like Acid Red 18, have shown that the pseudo-second-order model often provides the best fit, suggesting that chemisorption is the rate-controlling step. uplb.edu.ph Further kinetic analysis specifically for this compound is required to definitively establish its rate laws and mechanism.

Thermodynamic studies are conducted to determine the spontaneity and nature of the adsorption process. This is achieved by calculating key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). mdpi.comijsciences.com

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible.

Enthalpy (ΔH°): A positive ΔH° signifies an endothermic process (adsorption is favored at higher temperatures), while a negative value indicates an exothermic process (adsorption is favored at lower temperatures). ijsciences.com The magnitude of ΔH° can also suggest whether the adsorption is physical (physisorption) or chemical (chemisorption). deswater.com

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption. ijsciences.com

Currently, there is a lack of published research that specifically calculates the thermodynamic parameters for the adsorption of this compound. Studies on other acid dyes have shown that the process can be spontaneous and is often endothermic. deswater.comijsciences.com For instance, the adsorption of Acid Red 18 on quaternized chitosan microspheres was found to be feasible, spontaneous, and endothermic. deswater.com However, without specific experimental data for this compound, its thermodynamic profile remains an important area for future investigation.

Activated Carbon Adsorbents and their Synthesis

Influence of Operational Parameters on Adsorption Efficiency

The efficiency of removing this compound from aqueous solutions through adsorption is influenced by several key operational parameters.

pH: The pH of the solution plays a crucial role in the adsorption process. For instance, when using quaternized chitosan microspheres, the removal of this compound remains high, above 82%, within a wide pH range of 1 to 10, with the maximum removal observed at a pH of 8.4. deswater.com Beyond a pH of 9, the removal percentage starts to decline. deswater.com In another study using activated carbon, the maximum dye removal of 99.8% was achieved at a specific pH, highlighting its importance as a major parameter controlling adsorption capacity. researchgate.net The surface charge of the adsorbent and the chemistry of the dye molecule are both affected by pH, which in turn influences the interaction between them. jwent.net

Concentration: The initial concentration of the dye in the solution also affects adsorption. With activated carbon derived from Libyan farms, the percentage of adsorption of this compound was found to increase as the initial dye concentration increased from 10.04 ppm to 50.2 ppm when using carbon particles of 100-45um. researchgate.neteajournals.org However, with smaller carbon particles (<45um), the adsorption percentage decreased as the concentration increased from 10.03 ppm to 50.15 ppm. eajournals.org

Temperature: Temperature can influence the spontaneity and nature of the adsorption process. For the adsorption of Acid Red 18 on quaternized chitosan microspheres, thermodynamic parameters were calculated. The negative values for Gibbs free energy (ΔG°) from -4.67 to -5.61 kJ·mol⁻¹ across a temperature range indicate a spontaneous process. deswater.com The negative enthalpy change (ΔH° = -12.67 kJ·mol⁻¹) suggests the process is exothermic. deswater.com

Contact Time: The duration of contact between the adsorbent and the dye solution is critical for reaching equilibrium. For quaternized chitosan microspheres, adsorption equilibrium was reached within 120 minutes, achieving a removal of 94.06%. deswater.com Similarly, studies using activated carbon showed that adsorption capacity increased with contact time, reaching equilibrium after 120 minutes. researchgate.neteajournals.org Research on TiO2/Zeolite (Y type) nano photocatalyst also demonstrated that the degradation of Acid Red 18 increased with contact time, reaching its maximum after 120 minutes. jwent.net

Adsorbent Dose: The amount of adsorbent used directly impacts the removal efficiency. For quaternized chitosan microspheres, increasing the adsorbent dose led to a higher removal percentage until a certain value was reached, after which the efficiency remained constant due to the saturation of active sites. deswater.com When using activated carbon (100-45um), the adsorption percentage increased from 49.21% at 0.2 g to 93.59% at 2.5 g. researchgate.net For smaller activated carbon particles (<45um), the percentage of adsorption increased from 49.40% at 0.2 g to 95.65% at 2 g, with 1.5 g being identified as the optimal dose for maximum removal. eajournals.org

Table 1: Influence of Operational Parameters on this compound Adsorption

| Parameter | Adsorbent | Optimal Condition/Observation | Reference |

|---|---|---|---|

| pH | Quaternized Chitosan Microspheres | 8.4 | deswater.com |

| Activated Carbon | Maximum removal at a specific pH | researchgate.net | |

| Concentration | Activated Carbon (100-45um) | Adsorption increases with concentration (10.04-50.2 ppm) | researchgate.neteajournals.org |

| Activated Carbon (<45um) | Adsorption decreases with concentration (10.03-50.15 ppm) | eajournals.org | |

| Temperature | Quaternized Chitosan Microspheres | Spontaneous and exothermic process | deswater.com |

| Contact Time | Quaternized Chitosan Microspheres | 120 minutes (94.06% removal) | deswater.com |

| Activated Carbon | 120 minutes | researchgate.neteajournals.org | |

| TiO2/Zeolite (Y type) | 120 minutes | jwent.net | |

| Adsorbent Dose | Activated Carbon (100-45um) | 2.5 g (93.59% removal) | researchgate.net |

| Activated Carbon (<45um) | 1.5 g | eajournals.org |

Regeneration and Reusability of Adsorbents

The economic viability of adsorption processes for dye removal heavily relies on the ability to regenerate and reuse the adsorbents. This sustainable approach minimizes secondary pollution from saturated adsorbents. researchgate.net

For quaternized chitosan microspheres used in the removal of Acid Red 18, regeneration was successfully achieved using a 0.1 mol L–1 sodium hydroxide (NaOH) solution. deswater.com After five cycles of adsorption and desorption, the removal rate of the dye by the adsorbent was still maintained above 85%, demonstrating good adsorption performance and high chemical stability. deswater.com The regeneration of adsorbents is a critical aspect of wastewater treatment, and various chemical agents, including acids, bases, and organic solvents, are commonly employed as eluents. researchgate.net The ability to effectively regenerate and reuse adsorbents for multiple cycles is a key factor in developing cost-effective and environmentally friendly water treatment technologies. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods used to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the generation of highly reactive hydroxyl radicals (HO•), which are strong oxidizing agents capable of degrading complex organic molecules like this compound. ijcce.ac.irscielo.org.mx AOPs encompass a variety of techniques, including photocatalytic degradation, Fenton and photo-Fenton processes, and ozonation. ijcce.ac.ir They are considered effective, inexpensive, and eco-friendly methods for breaking down toxic pollutants. ijcce.ac.ir

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source to generate the reactive oxygen species necessary for the degradation of organic pollutants. isca.me This method has shown great potential for treating dye-contaminated wastewater. nih.gov

Research has focused on developing new and efficient photocatalysts for the degradation of this compound. One such novel photocatalyst is Methylene (B1212753) Blue immobilized on Dowex 11 resin (MBIR Dowex 11). isca.meisca.me This heterogeneous photocatalyst is noted for being inexpensive and a viable alternative to more costly traditional treatment technologies. isca.meisca.me It has demonstrated a high dye removal efficiency of 98% for this compound after 160 minutes of reaction time. isca.meisca.me The larger particle size of this catalyst (20-50 mesh) also allows for easy filtration. isca.meisca.me

Another area of development involves the use of iron oxide nanoparticles. These nanoparticles can act as photocatalysts, and their interaction with light generates electron/hole pairs. scielo.org.mx The holes in the valence band can directly oxidize organic compounds, while the electrons in the conduction band can reduce other molecules, such as hydrogen peroxide, to form hydroxyl radicals, which then carry out the complete oxidation of the organic pollutants. scielo.org.mx Additionally, BiOI/ZnO nanocomposites have been developed and evaluated for the photocatalytic degradation of Acid Red 18 under visible light, achieving an 85.1% dye removal efficiency at optimal conditions. nih.gov

The light source and its intensity are critical parameters in photocatalytic degradation. Both UV and visible light have been used to degrade this compound. isca.me While UV irradiation can be very efficient, visible light, including solar energy, is considered a cost-effective and non-hazardous alternative. isca.merroij.com

The rate of degradation generally increases with light intensity up to a certain point. isca.me This is because a higher intensity means more photons are reaching the catalyst surface, leading to the generation of more hydroxyl radicals and superoxide (B77818) ions. isca.me However, beyond a certain limit, the degradation rate may level off. isca.me Studies have identified different ranges for the effect of light intensity: at low intensity, the rate increases with intensity; at intermediate intensity, the rate increases as the square root of the intensity; and at high intensity, the rate becomes independent of light intensity. researchgate.net

The photocatalytic degradation of this compound has been found to follow pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. isca.meisca.me In a study using MBIR Dowex 11 as the photocatalyst, the rate constant (K) for the reaction was determined to be 1.33 × 10⁻² min⁻¹. isca.me The degradation process involves the generation of highly reactive species like hydroxyl radicals (•OH) and superoxide ions (O₂•⁻). isca.me These radicals attack the dye molecules, leading to the breakdown of their chromophoric structure and thus, decolorization. isca.mehnu.edu.cn The mechanism on a semiconductor surface involves the excitation of an electron from the valence band to the conduction band upon light absorption, creating a positive hole. emerald.com These electron-hole pairs initiate the redox reactions that lead to the degradation of the dye. emerald.com

Recyclability and Stability of Photocatalysts

The economic viability and environmental friendliness of photocatalysis are heavily dependent on the stability and reusability of the photocatalyst. Research has demonstrated that various photocatalysts can be effectively used for multiple cycles of this compound degradation with only a minor loss of efficiency.

A study on a synthesized heterogenous magnetic nanocatalyst, AgCoFe2O4@Ch/AC, showed high stability and reusability. After five consecutive cycles, the photocatalyst retained a high removal efficiency of 85.6% for this compound. nih.gov This indicates the potential for long-term use in industrial applications. The catalyst was easily separated from the aqueous solution magnetically, further enhancing its practical applicability. nih.gov

Similarly, an alternative photocatalyst, MBIR Dowex 11, was tested for its recyclability. isca.me After five cycles under optimal conditions, the catalytic performance was not significantly affected, demonstrating its stability. isca.me The catalyst was separated by filtration, washed, and dried before being reused in the next cycle. isca.me

Another investigation involving a three-dimensional electrochemical reactor with granular activated carbon (GAC) as a particle electrode also highlighted the reusability of the catalytic material. The GAC demonstrated high potential for the catalytic degradation of this compound in six consecutive runs, indicating its stability and reusability. deswater.com

The table below summarizes the findings on the recyclability of different photocatalysts for this compound degradation.

| Photocatalyst | Number of Cycles | Final Efficiency | Separation Method |

| AgCoFe2O4@Ch/AC | 5 | 85.6% | Magnetic |

| MBIR Dowex 11 | 5 | Not specified | Filtration |

| Granular Activated Carbon (GAC) | 6 | Not specified | Not applicable |

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are highly effective AOPs for the degradation of organic pollutants. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex molecules like this compound.

Both homogeneous and heterogeneous Fenton systems have been successfully applied to the degradation of azo dyes. In homogeneous systems, both the catalyst (typically iron salts) and the pollutant are dissolved in the aqueous phase. mdpi.com Heterogeneous systems, on the other hand, utilize a solid catalyst, which can be more easily separated and reused. mdpi.comnih.gov

The Fenton process, in its simplified form, involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. asianpubs.org The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the reduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby accelerating the generation of hydroxyl radicals. uns.ac.rs

Studies on dyes similar to this compound have shown that homogeneous Fenton processes can achieve rapid decolorization. nih.gov For instance, the degradation of C.I. Acid Red 14 showed over 99% decolorization within 13 minutes for both homogeneous Fenton and Fenton-like reactions. nih.gov Heterogeneous systems, while sometimes slightly slower initially, offer the significant advantage of catalyst recovery and reuse, and they avoid the generation of iron-rich sludge. nih.gov

The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by iron ions to generate hydroxyl radicals. nih.gov The reaction is initiated by the interaction between ferrous ions (Fe²⁺) and H₂O₂. asianpubs.org

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that can effectively degrade the complex aromatic structure of this compound. asianpubs.org The efficiency of the process is highly dependent on the concentrations of both Fe²⁺ and H₂O₂. Increasing the dosage of Fe²⁺ can lead to a higher production of hydroxyl radicals, thus enhancing the degradation rate. asianpubs.org However, an excess of H₂O₂ can have an inhibitory effect on the reaction. asianpubs.org

The pH of the solution is a critical parameter that significantly influences the efficiency of the Fenton process. The optimal pH for the degradation of this compound and similar azo dyes is typically in the acidic range, around 3.0. asianpubs.orgnih.gov

At this pH, the generation of hydroxyl radicals is maximized. ajol.info If the pH is too low (less than 2.5-3), the formation of complex iron species can slow down the reaction with hydrogen peroxide. researchgate.net Conversely, at higher pH values, iron ions tend to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the concentration of free Fe²⁺ available to catalyze the decomposition of H₂O₂ and thus diminishes the efficiency of the process. nih.govmdpi.com

A study on the degradation of this compound by the Fenton reagent combined with UV light (photo-Fenton) found that the optimal pH was 3.0, achieving a 99.6% degradation efficiency. asianpubs.org Similarly, research on the electro-Fenton process for Acid Red G degradation also identified pH 3 as the optimal condition for maximizing the removal rate. nih.gov

The initial concentration of the dye also plays a role. Higher initial concentrations of this compound can lead to a decrease in the degradation ratio, as seen in a study where an increase in concentration to 150 mg/L resulted in a degradation ratio of 95.8% after 30 minutes. asianpubs.org

The table below summarizes the optimal conditions for the degradation of this compound using Fenton and photo-Fenton processes.

| Process | Optimal pH | Key Findings |

| Photo-Fenton (UV/FR) | 3.0 | 99.6% degradation efficiency achieved in 30 minutes. asianpubs.org |

| Electro-Fenton | 3.0 | Maximum removal rate of 94.05% after 80 minutes. nih.gov |

Role of Iron Species and Hydrogen Peroxide

Electrochemical Oxidation

Electrochemical oxidation is another promising AOP for the treatment of wastewater containing dyes like this compound. This method involves the generation of oxidizing species at the surface of an anode to degrade organic pollutants.

The choice of electrode material and the design of the electrochemical reactor are crucial for the efficiency of the electrochemical oxidation process. mdpi.com Various materials have been used as anodes, including platinum, graphite (B72142), and dimensionally stable anodes (DSAs). mdpi.com

In a study on the electrochemical removal of Acid Red 18, a three-dimensional (3D) electrochemical reactor was employed. deswater.com This design utilized a titanium anode and a graphite felt cathode, with granular activated carbon (GAC) serving as a particle electrode in a fluidized bed. deswater.com The 3D design increases the surface area for the reaction and enhances mass transfer, leading to higher efficiency compared to a conventional 2D electrolysis process. deswater.com

The system achieved a 96.5% removal of Acid Red 18 under optimized conditions, which included a pH of 3, a current density of 20 mA/cm², and a GAC dose of 250 mg/L. deswater.com The use of GAC as a particle electrode not only increases the surface area but also contributes to catalytic reactions, such as the reduction of oxygen to H₂O₂. deswater.com

Optimization of Electrochemical Parameters (e.g., Current Density)

The efficiency of the electrochemical degradation of azo dyes like Acid Red 18 is significantly influenced by operational parameters, with current density being a critical factor. deswater.com In the electrochemical treatment of wastewater containing Acid Red 18, studies have shown that increasing the current density generally enhances the removal efficiency up to an optimal point. deswater.combas.bg

For instance, in a three-dimensional electrochemical reactor using granular activated carbon as a particle electrode, the maximum removal of Acid Red 18 (96.5%) was achieved at a current density of 20 mA/cm². deswater.com Increasing the current density from 10 mA/cm² to 20 mA/cm² led to a significant rise in COD removal efficiency from 43.62% to 66.03%. deswater.com This improvement is attributed to the increased polarization of particles, which enhances electrosorption and oxidation, and boosts the electrochemical production of reactive species like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). deswater.com

However, a further increase in current density beyond the optimum value can lead to a decrease in degradation efficiency. For example, increasing the current density from 20 mA/cm² to 25 mA/cm² resulted in a slight drop in COD removal efficiency. deswater.com This phenomenon can be attributed to side reactions, such as the oxygen evolution reaction, becoming more prominent at higher current densities, which consumes energy without contributing to the degradation of the target pollutant. In another study on the electrophotocatalytic removal of Acid Red 18, the optimal current density was found to be 9 mA/cm⁻². bas.bg It has been observed that at current densities exceeding 20 mA cm-2, the removal efficiency may decrease due to the disintegration of hydroxyl radicals at higher reactor temperatures. bas.bg

The following table summarizes the effect of current density on the removal of Acid Red 18 and COD in a 3D electrochemical reactor. deswater.com

| Current Density (mA/cm²) | COD Removal Efficiency (%) |

| 10 | 43.62 |

| 20 | 66.03 |

| 25 | 63.72 |

This table illustrates the impact of varying current density on the percentage of Chemical Oxygen Demand (COD) removed during the electrochemical treatment of Acid Red 18 wastewater.

Degradation Pathways and Intermediates

The degradation of azo dyes such as Acid Red 18 through advanced oxidation processes involves the breakdown of the complex dye molecule into simpler, less harmful compounds. The primary mechanism involves the cleavage of the azo bond (–N=N–), which is responsible for the color of the dye. mdpi.com This is often initiated by the attack of highly reactive hydroxyl radicals (•OH). mdpi.com

During the photocatalytic degradation of similar azo dyes, the attack of hydroxyl radicals on the aromatic rings leads to the breaking of the azo linkage. mdpi.com For instance, in the degradation of Acid Red 88, intermediate products such as hydroxyamino naphthol and 4-aminonaphthalene sulfonic acid have been identified. mdpi.com Similarly, the degradation of Acid Blue 113 results in intermediates like 4-diazenyl-1-naphthylamine and 1-naphthyldiazene. mdpi.com

In the Fenton-like degradation of Acid Red 1, the process also involves the generation of hydroxyl radicals that attack the dye molecule. nih.gov The initial step is often the adsorption of the dye onto the catalyst surface, followed by the oxidative degradation. nih.gov The degradation of Acid Red 73 in a heat/Fe3O4@AC system with ultrasound intensification showed that the reaction involves the attack of sulfate (B86663) radicals (SO₄⁻•) on the dye molecules adsorbed on the activated carbon surface, leading to the destruction of functional groups like the azo bond and the formation of intermediate products. acs.org

The complete mineralization of the dye results in the formation of carbon dioxide (CO₂), water (H₂O), and inorganic ions. jwent.net However, incomplete degradation can lead to the formation of various aromatic intermediates. For example, the degradation of 4-methoxy-2-nitroaniline, a dye intermediate, in a Fenton process was found to produce nineteen different reaction intermediates, with oxalic acid, acetic acid, and formic acid being the main final products. rsc.org

Bioremediation Approaches for Azo Dye Decolorization (excluding toxicity)

Microbial Degradation Mechanisms (e.g., Azo Reductase Activity)

The bioremediation of azo dyes by microorganisms is a promising and environmentally friendly approach. nih.gov Bacteria, fungi, and algae have all demonstrated the ability to decolorize and degrade these synthetic compounds. envirobiotechjournals.comgjesm.net The primary mechanism for the bacterial degradation of azo dyes involves the enzymatic cleavage of the azo bond. nih.gov This is carried out by enzymes called azo reductases, which can be either flavin-dependent or flavin-independent. jmbfs.org This reductive cleavage typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines. envirobiotechjournals.com

Fungi also play a significant role in dye degradation through both biosorption and enzymatic action. envirobiotechjournals.com White-rot fungi are particularly effective due to their production of extracellular ligninolytic enzymes, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases. envirobiotechjournals.com These enzymes are non-specific and can oxidize a wide range of structurally diverse dyes. jmbfs.org

The general process of microbial degradation can be summarized as follows:

Biosorption : The initial binding of the dye molecules to the surface of the microbial biomass.

Reductive Cleavage : Under anaerobic conditions, azo reductases break the azo bond, leading to decolorization and the formation of aromatic amines. envirobiotechjournals.com

Aerobic Degradation : The resulting aromatic amines are then typically degraded further under aerobic conditions into simpler molecules like CO₂, H₂O, and cellular biomass. nih.gov

Factors Influencing Biodegradation (e.g., pH, Temperature, Oxygen, Salinity)

The efficiency of microbial degradation of azo dyes is influenced by several environmental factors. medcraveonline.comfrontiersin.org Optimizing these parameters is crucial for achieving effective decolorization and degradation in wastewater treatment applications. medcraveonline.com

pH : The pH of the medium affects the activity of the degrading enzymes and the surface charge of the microbial cells, which influences the biosorption of the dye. nih.gov Most microbial degradation processes have an optimal pH range, and significant deviations can inhibit enzyme activity. For many bacteria, the optimal pH for dye degradation is near neutral.

Temperature : Temperature plays a vital role in microbial growth and enzyme kinetics. mdpi.com Generally, an increase in temperature enhances the rate of degradation up to an optimum, beyond which the enzyme activity decreases due to denaturation. medcraveonline.com For example, the decolorization of certain dyes by Enterococcus sp. was found to be optimal at 37°C. medcraveonline.com

Oxygen : The presence or absence of oxygen is a critical factor. The initial reductive cleavage of the azo bond by azo reductases is an anaerobic process. envirobiotechjournals.com However, the subsequent degradation of the resulting aromatic amines is typically an aerobic process. nih.gov Therefore, a sequential anaerobic-aerobic treatment system is often most effective for the complete mineralization of azo dyes.

Salinity : High salt concentrations, often found in textile industry effluents, can negatively impact microbial activity by causing plasmolysis and inhibiting enzyme function. medcraveonline.com However, some halophilic or halotolerant microorganisms can withstand and effectively degrade dyes in high-salinity environments. For instance, some Shewanella species have been shown to achieve full decolorization of certain azo dyes at salt concentrations up to 6%. medcraveonline.com

The following table highlights key factors and their general influence on the biodegradation of dyes. nih.govfrontiersin.org

| Factor | Influence on Biodegradation |

| pH | Affects enzyme activity and dye-cell interaction. Optimal range is typically near neutral for many bacteria. nih.gov |

| Temperature | Influences microbial growth and metabolic rates. Higher temperatures generally increase degradation rates up to an optimum. mdpi.com |

| Oxygen | Anaerobic conditions favor the initial decolorization (azo bond cleavage), while aerobic conditions are needed for the degradation of aromatic amines. frontiersin.org |

| Salinity | High concentrations can inhibit microbial activity, though some salt-tolerant microbes can be effective. frontiersin.org |

This table summarizes the impact of key environmental parameters on the microbial degradation of dyes.

Biogenic Nanoparticle Applications in Dye Degradation

In recent years, the use of biogenically synthesized nanoparticles has emerged as a novel and eco-friendly approach for the degradation of azo dyes. researchgate.netiwaponline.com This method utilizes biological entities like plants and microorganisms to synthesize metallic nanoparticles, which can then be used as catalysts in degradation processes. researchgate.net These "green" synthesized nanoparticles are often more stable and less toxic than those produced by conventional chemical methods. iwaponline.com

Biogenic iron nanoparticles, for example, have shown great promise in degrading azo dyes. medcraveonline.com These nanoparticles act as strong reducing agents, and their large surface area enhances their reactivity for the degradation of xenobiotic compounds. medcraveonline.com The mechanism involves the oxidation of the iron nanoparticles (Fe⁰) and the simultaneous reduction of the dye molecule. medcraveonline.com Biologically synthesized iron nanoparticles can also facilitate the degradation of the intermediate aromatic amines. medcraveonline.com

Photocatalysis using biogenic nanoparticles is another effective method. researchgate.net For instance, gold nanoparticles (AuNPs) synthesized using plant extracts have been used to photocatalytically degrade dyes like Methyl Orange and Rhodamine B under sunlight. researchgate.net Similarly, tin oxide (SnO₂) nanoparticles synthesized from plant extracts have demonstrated high efficiency in the photodegradation of Reactive Yellow 186. researchgate.net Zinc oxide (ZnO) nanostructures synthesized using spinach extract have also been effective in the photodegradation of Methylene Blue. mdpi.com

The efficiency of biogenic nanoparticles in dye degradation can be influenced by factors such as pH, catalyst dosage, and initial dye concentration. mdpi.com

Hybrid and Combined Treatment Technologies

Given the complexity and recalcitrant nature of dye-containing wastewater, a single treatment method is often insufficient to achieve complete removal and mineralization. researchgate.net Consequently, hybrid and combined treatment technologies, which integrate two or more processes, have gained significant attention. scispace.com These systems aim to leverage the strengths of different methods to achieve higher efficiency, cost-effectiveness, and a more complete degradation of pollutants. scispace.com

Common hybrid systems often combine biological treatment with advanced oxidation processes (AOPs). nih.gov For example, a biological treatment process can be used to remove the bulk of the organic load and color, followed by an AOP to degrade the remaining recalcitrant compounds. nih.gov This approach can be more economical than using AOPs alone. A study on the combined treatment of Remazol Red showed 100% decolorization when biological treatment with Aeromonas hydrophila was combined with an AOP, compared to 72% for the individual biological treatment. nih.gov

Another approach is the combination of different AOPs. For instance, combining ozonation with UV irradiation or hydrogen peroxide can enhance the generation of hydroxyl radicals, leading to faster and more complete degradation of dyes. mdpi.com Similarly, combining electrochemical processes with photocatalysis in an electrophotocatalytic (EPC) reactor has been shown to be a promising technology for treating water polluted with dyes like Acid Red 18. bas.bg

Hybrid systems can also involve the integration of physical processes like membrane filtration with biological or chemical treatments. mdpi.com For example, photocatalytic membrane reactors (PMRs) combine photocatalysis with membrane separation, which can help in retaining the photocatalyst and providing a continuous treatment process. mdpi.com

The integration of neutralization with bioremediation has also been explored for treating complex industrial effluents like acid mine drainage, demonstrating the synergistic potential of combining different treatment philosophies. researchgate.net The choice of the specific hybrid system depends on the characteristics of the wastewater, the target pollutants, and economic considerations. scispace.com

Integration of Physical, Chemical, and Biological Methods

Combining different treatment modalities can overcome the limitations of individual processes, leading to more effective and complete degradation of this compound. Such integrated systems leverage the strengths of physical, chemical, and biological methods to create a synergistic effect. mdpi.com

A notable example is the coupling of biological treatment with advanced oxidation processes (AOPs). One study integrated an enhanced Fenton process with sequencing batch reactors (SBRs) for the removal of Acid Red 18. mdpi.com The biological SBR process was highly effective, achieving over 90% removal of both Chemical Oxygen Demand (COD) and color. The subsequent Fenton process was crucial for degrading the metabolites formed during biological treatment, removing up to 90% of these intermediate products. mdpi.com This highlights the advantage of using chemical oxidation as a post-treatment to polish the effluent from biological systems, ensuring a more thorough purification. nih.gov

Another integrated approach involves the combination of physical adsorption and electrochemical oxidation. A three-dimensional (3D) electrochemical reactor using granular activated carbon (GAC) as particle electrodes has been investigated for the degradation of Acid Red 18. deswater.com In this system, the GAC not only adsorbs the dye molecules, concentrating them for degradation, but also acts as a micro-electrode, enhancing the electrochemical reactions. This combined physical-chemical system demonstrated superior performance compared to electrolysis alone, showing higher electrocatalytic activity and lower energy consumption. deswater.com The synergy between adsorption and electrochemical oxidation leads to a significant enhancement in treatment efficiency.

The general principle behind integrating AOPs with biological processes is that the initial chemical oxidation breaks down the complex, non-biodegradable dye molecules into simpler, more biodegradable intermediates. isca.meisca.me These intermediates can then be more easily mineralized by microorganisms in a subsequent biological step. isca.meisca.me Fungi, in particular, have been shown to be effective in degrading textile dyes through the action of enzymes like laccases and peroxidases. envirobiotechjournals.comnih.gov Combining these biological powerhouses with pre-treatment via AOPs can lead to complete mineralization. nih.govmdpi.com

Enhanced Removal and Mineralization Efficiency Studies

Research into various advanced treatment methods has demonstrated significant potential for the high-efficiency removal and mineralization of this compound from aqueous solutions. These studies focus on optimizing process parameters to maximize degradation rates.

Electrochemical Oxidation: In a three-dimensional electrochemical reactor using GAC, optimized conditions (pH 3, current density of 20 mA/cm², and an initial dye concentration of 100 mg/L) resulted in 96.5% removal of Acid Red 18 and an 84.8% reduction in COD within 45 minutes. deswater.com The reusability of the GAC particle electrodes was also confirmed over six consecutive runs, indicating the stability and potential for long-term application of this method. deswater.com

Photocatalytic Degradation: Photocatalysis has emerged as a promising AOP for dye degradation. One study utilized a methylene blue immobilized resin (MBIR) Dowex 11 as a photocatalyst. isca.meisca.me Under optimal conditions, this system achieved a 98% dye removal efficiency after 160 minutes of reaction time. isca.meisca.me The degradation was found to follow pseudo-first-order kinetics. isca.meisca.me Another study employed a BiOI/ZnO nanocomposite as a photocatalyst under visible light, achieving 85.1% dye removal at a neutral pH of 7 and a catalyst dosage of 1.5 g/L. nih.gov The ability to operate at neutral pH is economically advantageous as it eliminates the need for pH adjustment of wastewater. nih.gov

Adsorption: Adsorption onto activated carbon is an effective physical method for removing this compound. Studies using activated carbon derived from almond shells showed a maximum removal efficiency of 90.83% at pH 2, with a contact time of 60 minutes and an adsorbent dose of 0.8 g/L. uplb.edu.ph Similarly, activated carbon prepared from other agricultural sources also showed high adsorption capacity, with removal percentages varying from 72.79% to 89.34% depending on the particle size and initial dye concentration. eajournals.org

Fenton and Sonochemical Processes: The Fenton process, another AOP, is known for its high efficiency in degrading organic pollutants. chemijournal.com While specific data for this compound mineralization via the Fenton process alone is part of integrated systems, its effectiveness is well-documented for other azo dyes. mdpi.com Sonochemical degradation, which utilizes ultrasonic irradiation, has also been studied. The presence of ferrous ions can enhance the sonochemical degradation of azo dyes by promoting the generation of hydroxyl radicals. nih.gov

The table below summarizes the findings from various studies on the removal of this compound using different methods.

Table 1: Efficiency of Various Treatment Methods for this compound Removal

| Treatment Method | Catalyst/Adsorbent | Optimal Conditions | Removal Efficiency (%) | COD Removal (%) | Reference |

|---|---|---|---|---|---|

| 3D Electrochemical Oxidation | Granular Activated Carbon (GAC) | pH 3, 20 mA/cm², 45 min | 96.5 | 84.8 | deswater.com |

| Photocatalysis | Methylene blue immobilized resin (MBIR) Dowex 11 | pH 7.5, 160 min | 98.0 | Not Reported | isca.meisca.me |

| Photocatalysis | BiOI/ZnO Nanocomposite | pH 7, 1.5 g/L catalyst, 60 min | 85.1 | Not Reported | nih.gov |

| Adsorption | Activated Carbon (Almond Shell) | pH 2, 0.8 g/L adsorbent, 60 min | 90.8 | Not Reported | uplb.edu.ph |

| Adsorption | Activated Carbon (Libyan Farms) | 1.5 g adsorbent, 120 min | ~93.6 | Not Reported | eajournals.org |

| Integrated Biological-Chemical | SBR + Enhanced Fenton Process | Not Specified | >90 | >90 | mdpi.com |

Environmental Fate and Transport Mechanisms of Acid Red 186

Persistence and Stability in Aquatic Environments

Acid Red 186, a metal-complex monoazo dye, is designed for stability, which contributes to its persistence in aquatic environments. scbt.compylamdyes.com Azo dyes, in general, are known for their chemical stability and resistance to biodegradation, making them recalcitrant pollutants. scbt.comsci-hub.se The stability of this compound is influenced by pH, with an expected stability range between pH 5 and 13. pylamdyes.com It is soluble in water and has a lightfastness rating of 6 on a scale of 8, indicating a relatively high resistance to fading from light. pylamdyes.comworlddyevariety.com This inherent stability means that natural degradation processes in water are slow. scbt.com

Sorption Behavior in Various Environmental Matrices (e.g., Soil, Sediment)

The movement and fate of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. The sorption behavior of organic compounds like this compound is dependent on both the chemical's properties and the characteristics of the environmental matrix. nih.gov Key factors influencing sorption include soil and sediment pH, organic matter content, cation exchange capacity (CEC), and the presence of specific minerals. nih.gov

As an anionic dye, this compound's sorption is particularly sensitive to the surface charge of soil and sediment particles. scbt.comnih.gov In acidic conditions (pH lower than the point of zero charge of the sorbent), mineral surfaces like kaolinite (B1170537) will have a net positive charge, favoring the adsorption of anionic species like this compound. nih.gov Conversely, in alkaline soils, where surfaces are negatively charged, repulsion would decrease sorption.

Organic matter in soil and sediment plays a crucial role in the sorption of organic pollutants. nih.govmdpi.com The aromaticity of the organic matter can positively correlate with the sorption capacity for compounds with aromatic structures like this compound. nih.gov However, dissolved organic matter (DOM) can also inhibit sorption by competing for binding sites. nih.gov Studies on other dyes have shown that sorption can be a complex interplay of electrostatic attraction, ion exchange, and other mechanisms. rsc.org For instance, research on this compound adsorption onto activated carbon has been conducted to evaluate its removal from water, indicating its potential for sorption. researchgate.net The distribution coefficient (Kd), which measures the ratio of the sorbed chemical to the dissolved chemical, is a key parameter for assessing mobility, with higher Kd values indicating less mobility. ub.edu

Photolytic and Hydrolytic Transformation Pathways (abiotic)

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolytic Transformation: Photolysis involves the degradation of a chemical by light energy. mdpi.com For a compound to undergo direct photolysis, it must absorb light at wavelengths present in sunlight. This compound has a maximum absorption (λmax) at 455 nm, which falls within the visible light spectrum, suggesting it can undergo photolytic degradation. vulcanchem.com The rate and products of photolysis depend on factors like the intensity of light, the presence of photosensitizers, and the chemical structure of the dye. acs.org Photocatalytic degradation, an advanced oxidation process, has been investigated for the removal of this compound. vulcanchem.com One study demonstrated the use of a methylene (B1212753) blue immobilized resin as a photocatalyst, which follows pseudo-first-order kinetics for the degradation of this compound. vulcanchem.com The process involves the generation of highly reactive species like hydroxyl radicals (•OH) that attack the dye molecule. mdpi.comresearchgate.net

Hydrolytic Transformation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The azo bond (-N=N-) in this compound can be susceptible to cleavage under certain conditions. gla.ac.uk However, azo dyes are generally designed to be stable against hydrolysis under typical environmental pH conditions. scbt.com The stability of this compound is noted to be high within a pH range of 5-13. pylamdyes.com While specific data on the hydrolysis rates of this compound is limited, the general persistence of azo dyes suggests that hydrolysis is not a rapid degradation pathway under normal aquatic conditions. scbt.com

Formation and Fate of Degradation Intermediates and Products

The degradation of this compound, whether through biotic or abiotic processes, leads to the formation of various intermediate and, eventually, mineralized products.

Identification of Mineralization Products

Mineralization is the complete degradation of an organic compound into its inorganic constituents, such as carbon dioxide (CO2), water (H2O), and inorganic ions. sci-hub.seub.edu The degradation of complex azo dyes like this compound is a multi-step process. Advanced oxidation processes (AOPs), such as the photoelectro-Fenton-like process, have been shown to be effective in the mineralization of other acid red dyes. ub.edu During these processes, the complex aromatic structure of the dye is broken down into smaller, simpler molecules.

The degradation pathway often involves the formation of short-chain carboxylic acids, such as oxalic acid, as final by-products before complete mineralization. ub.edu The presence of iron ions can lead to the formation of Fe(III)-carboxylate complexes. ub.edu The ultimate mineralization products of this compound under ideal degradation conditions would be CO2, H2O, sulfate (B86663) ions (from the sulfonic acid groups), and chromium ions.

Pathways of Aromatic Amine Formation (without focus on toxicity)

A primary and significant step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). europa.eu This cleavage results in the formation of aromatic amines. europa.eucore.ac.uk This process can be mediated by microorganisms in the environment, particularly under anaerobic conditions, as well as by certain chemical and photochemical processes. europa.eu

Interactions of Acid Red 186 with Materials and Processes

Dyeing Mechanisms on Textile Fibers (e.g., Wool, Silk, Nylon)